

# Application Notes and Protocols: Maleimide-NODA-GA in Targeted Radionuclide Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Maleimide-NODA-GA** as a bifunctional chelator for the development of targeted radiopharmaceuticals for therapeutic applications. Detailed protocols for conjugation, radiolabeling, and preclinical evaluation are provided to guide researchers in this promising field of oncology.

## Introduction to Maleimide-NODA-GA in Targeted Radionuclide Therapy

Targeted radionuclide therapy (TRT) is a rapidly evolving modality in cancer treatment that utilizes systemically administered radiopharmaceuticals to deliver cytotoxic radiation to tumor cells while minimizing damage to healthy tissues.<sup>[1]</sup> The specificity of TRT is achieved by conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody (mAb) or a peptide, that recognizes a tumor-associated antigen or receptor.<sup>[2]</sup>

The success of a TRT agent hinges on the stable chelation of the radionuclide and its efficient conjugation to the targeting vector. **Maleimide-NODA-GA** is a bifunctional chelator designed to meet these requirements. It comprises three key components:

- NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid): A highly efficient chelator for various trivalent radiometals, particularly therapeutic radionuclides like Lutetium-177 (<sup>177</sup>Lu) and Actinium-225 (<sup>225</sup>Ac).<sup>[3]</sup> NODA-GA forms thermodynamically stable and

kinetically inert complexes with these radiometals, which is crucial to prevent the release of the radionuclide *in vivo* and reduce off-target toxicity.[\[3\]](#)

- Maleimide: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on proteins and peptides. This allows for site-specific attachment of the chelator to the targeting molecule, preserving its biological activity.[\[4\]](#)
- Linker: The glutaric acid (GA) component acts as a spacer between the chelator and the maleimide group, which can improve the accessibility of both the chelator for radiolabeling and the targeting moiety for its biological target.

The combination of these features makes **Maleimide-NODA-GA** a versatile tool for the development of a wide range of targeted radiotherapeutics.

## Key Signaling Pathways in Targeted Radionuclide Therapy

The efficacy of targeted radionuclide therapy relies on the selection of appropriate molecular targets that are overexpressed on cancer cells. Two of the most well-established targets are HER2 and PSMA.

### HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancers.[\[5\]](#)[\[6\]](#) Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[\[7\]](#) Monoclonal antibodies targeting HER2, such as trastuzumab, have been successfully used in the clinic.[\[5\]](#) By conjugating **Maleimide-NODA-GA** to a HER2-targeting antibody, therapeutic radionuclides can be specifically delivered to HER2-positive tumors.[\[8\]](#)

## HER2 Signaling Pathway in Targeted Radionuclide Therapy

[Click to download full resolution via product page](#)

Caption: HER2 signaling pathway and the mechanism of targeted radionuclide therapy.

## PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant disease.<sup>[9][10]</sup> While its precise signaling function is still under investigation, its high level of expression and rapid internalization make it an excellent target for radionuclide therapy.<sup>[3]</sup> Small molecules and antibodies that bind to the extracellular domain of PSMA have been developed and are used to deliver therapeutic radionuclides to prostate cancer cells.<sup>[11]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of PSMA-targeted radionuclide therapy.

## Experimental Protocols

The following sections provide detailed protocols for the conjugation of **Maleimide-NODA-GA** to a targeting antibody and subsequent radiolabeling with therapeutic radionuclides.

## Conjugation of Maleimide-NODA-GA to a Thiolated Antibody

This protocol describes the site-specific conjugation of **Maleimide-NODA-GA** to a monoclonal antibody through reduced interchain disulfide bonds.



[Click to download full resolution via product page](#)

Caption: Workflow for the conjugation of **Maleimide-NODA-GA** to an antibody.

### Materials:

- Targeting antibody (e.g., Trastuzumab)
- **Maleimide-NODA-GA**
- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Centrifugal filter units (e.g., Amicon Ultra)

### Procedure:

- Antibody Preparation:

- Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed PBS.[\[12\]](#)
- If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a centrifugal filter unit.
- Reduction of Disulfide Bonds:
  - Add a 10-fold molar excess of TCEP to the antibody solution.[\[12\]](#)
  - Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.[\[12\]](#)
  - Remove excess TCEP immediately using an SEC column pre-equilibrated with degassed PBS.
- Conjugation Reaction:
  - Prepare a 10 mM stock solution of **Maleimide-NODA-GA** in anhydrous DMSO.
  - Add a 10- to 20-fold molar excess of the **Maleimide-NODA-GA** solution to the reduced antibody solution while gently vortexing.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
  - Remove unreacted **Maleimide-NODA-GA** and other small molecules by SEC using a column pre-equilibrated with PBS.
  - Concentrate the purified antibody-NODA-GA conjugate using a centrifugal filter unit.
- Characterization:
  - Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
  - Assess the degree of labeling (chelator-to-antibody ratio) using mass spectrometry.

- Confirm the integrity of the conjugate by SDS-PAGE analysis under non-reducing and reducing conditions.

## Radiolabeling with Lutetium-177 ( $^{177}\text{Lu}$ )

This protocol describes the radiolabeling of the NODA-GA-conjugated antibody with  $^{177}\text{Lu}$ .

### Materials:

- $^{177}\text{LuCl}_3$  solution (carrier-added or no-carrier-added)[[13](#)]
- NODA-GA-antibody conjugate
- Ammonium acetate buffer (0.25 M, pH 5.0)
- Metal-free water
- PD-10 desalting column
- Radio-TLC or radio-HPLC system

### Procedure:

- Reaction Setup:
  - In a sterile, metal-free microcentrifuge tube, add the desired amount of NODA-GA-antibody conjugate.
  - Add ammonium acetate buffer to achieve a final concentration of approximately 1 mg/mL of the conjugate.
- Radiolabeling:
  - Add the  $^{177}\text{LuCl}_3$  solution to the tube containing the conjugate and buffer. The typical molar ratio of chelator to  $^{177}\text{Lu}$  should be optimized but is often in the range of 10:1 to 100:1.
  - Gently mix the solution and incubate at 95°C for 15-30 minutes.[[13](#)]
- Quality Control:

- Determine the radiochemical purity (RCP) of the  $^{177}\text{Lu}$ -NODA-GA-antibody by radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5. The labeled antibody should remain at the origin, while free  $^{177}\text{Lu}$  will move with the solvent front.
- An RCP of >95% is generally required for in vivo use.
- Purification:
  - If the RCP is below 95%, purify the radiolabeled conjugate using an SEC column (e.g., PD-10) pre-equilibrated with a formulation buffer (e.g., PBS with 0.1% human serum albumin).

## Radiolabeling with Actinium-225 ( $^{225}\text{Ac}$ )

This protocol outlines the radiolabeling of the NODA-GA-conjugated antibody with the alpha-emitter  $^{225}\text{Ac}$ . Caution:  $^{225}\text{Ac}$  is a potent alpha-emitter and requires specialized handling facilities and precautions.

### Materials:

- $^{225}\text{Ac}(\text{NO}_3)_3$  solution
- NODA-GA-antibody conjugate
- Ammonium acetate buffer (0.25 M, pH 5.5)
- Metal-free water
- PD-10 desalting column
- Radio-TLC or radio-HPLC system

### Procedure:

- Reaction Setup:
  - In a sterile, metal-free microcentrifuge tube, add the NODA-GA-antibody conjugate.

- Add ammonium acetate buffer to a final conjugate concentration of approximately 1 mg/mL.
- Radiolabeling:
  - Add the  $^{225}\text{Ac}(\text{NO}_3)_3$  solution to the reaction mixture.
  - Incubate at 37°C for 30-60 minutes.[\[14\]](#)
- Quality Control:
  - Assess the RCP using radio-TLC or radio-HPLC as described for  $^{177}\text{Lu}$ .
- Purification:
  - If necessary, purify the  $^{225}\text{Ac}$ -NODA-GA-antibody using an SEC column.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NODA-GA based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability

| Radioconju-<br>gate                      | Radionuclid<br>e  | Radiolabeli-<br>ng Yield (%) | Radiochemi-<br>cal Purity<br>(%) | In Vitro<br>Stability<br>(24h, PBS)<br>(%) | Reference            |
|------------------------------------------|-------------------|------------------------------|----------------------------------|--------------------------------------------|----------------------|
| $^{68}\text{Ga}$ -<br>NODAGA-<br>Peptide | $^{68}\text{Ga}$  | >95                          | >98                              | >99                                        | <a href="#">[15]</a> |
| $^{177}\text{Lu}$ -PSMA-<br>617          | $^{177}\text{Lu}$ | >98                          | >99                              | >98                                        | <a href="#">[13]</a> |
| $^{225}\text{Ac}$ -DOTA-<br>Antibody     | $^{225}\text{Ac}$ | ~90                          | >95                              | >95                                        | <a href="#">[14]</a> |

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)

| Radioconjugate                            | Tumor Model    | Time p.i. (h) | Tumor         | Blood       | Liver      | Kidneys   | Reference |
|-------------------------------------------|----------------|---------------|---------------|-------------|------------|-----------|-----------|
| <sup>68</sup> Ga-NODAG                    | PC-3           |               |               |             |            |           |           |
| A-PEG <sub>2</sub> -[Sar <sup>11</sup> ]R | (Prostate M26) | 3             | 15 ± 3        | 0.07 ± 0.02 | 0.2 ± 0.05 | 2.8 ± 0.5 | [15]      |
| <sup>177</sup> Lu-PSMA-NARI-56            | LNCaP          | 24            | 40.56 ± 10.01 | N/A         | N/A        | N/A       | [16]      |
| <sup>177</sup> Lu-PSMA-617                | LNCaP          | 24            | ~25           | N/A         | N/A        | N/A       | [16]      |

Table 3: Therapeutic Efficacy

| Radioconjugate                 | Tumor Model            | Treatment Dose     | Outcome                            | Reference |
|--------------------------------|------------------------|--------------------|------------------------------------|-----------|
| <sup>177</sup> Lu-PSMA-NARI-56 | LNCaP (Prostate)       | 18.5 MBq           | 98% tumor inhibition at day 58     | [16]      |
| <sup>177</sup> Lu-PSMA-617     | LNCaP (Prostate)       | 18.5 MBq           | 58% tumor inhibition at day 58     | [16]      |
| <sup>177</sup> Lu-DOTATATE     | Midgut NETs (Clinical) | 7.4 GBq x 4 cycles | Improved progression-free survival | [17]      |

## Conclusion

**Maleimide-NODA-GA** is a valuable and versatile bifunctional chelator for the development of targeted radionuclide therapies. Its efficient and stable chelation of therapeutic radiometals, combined with the capability for site-specific conjugation to targeting proteins and peptides, makes it a powerful tool for creating next-generation radiopharmaceuticals. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate novel TRT agents with the potential to improve outcomes for cancer patients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting HER2 in Nuclear Medicine for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine [frontiersin.org]
- 7. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Radionuclide Therapy in Prostate Cancer: From Standalone to Combination PSMA Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review [frontiersin.org]
- 12. broadpharm.com [broadpharm.com]

- 13. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A brief overview of targeted radionuclide therapy trials in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Maleimide-NODA-GA in Targeted Radionuclide Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6297667#maleimide-noda-ga-applications-in-targeted-radionuclide-therapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)